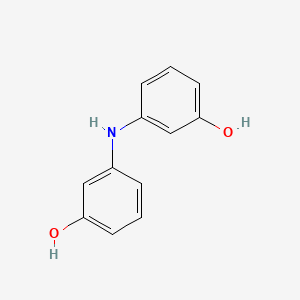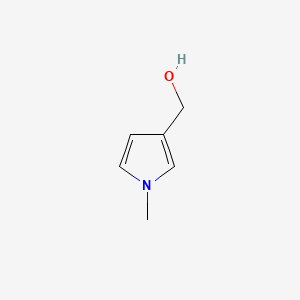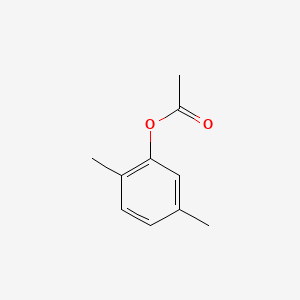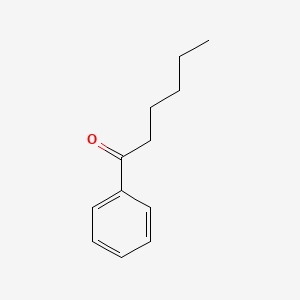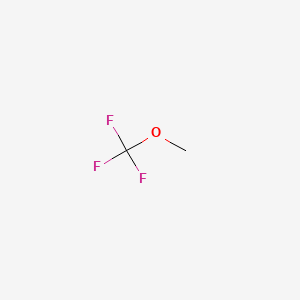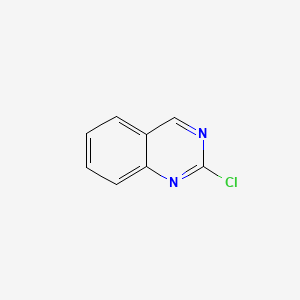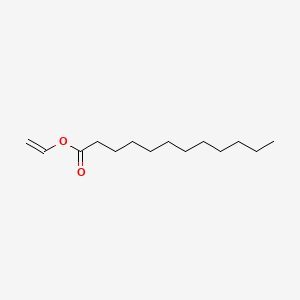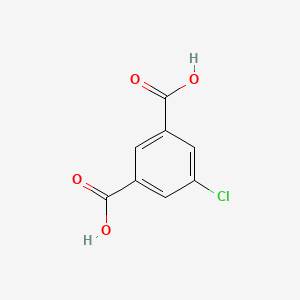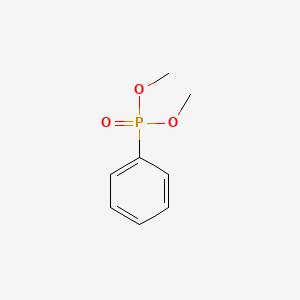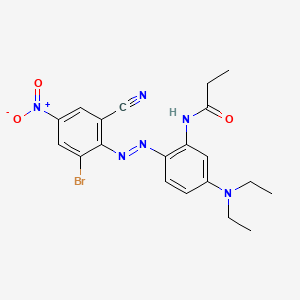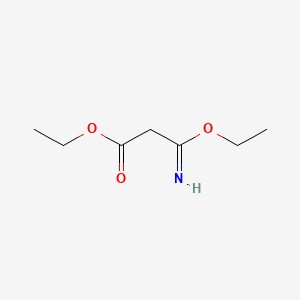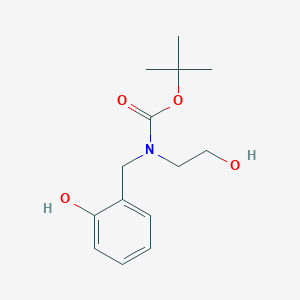
Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate” likely contains a tert-butyl group, a carbamate group, and hydroxyethyl and hydroxybenzyl groups . The tert-butyl group is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom . The carbamate group is a functional group derived from carbamic acid and contains a carbonyl (C=O) group attached to an alkyl group and an amino group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate hydroxybenzyl and hydroxyethyl compounds with a suitable isocyanate to form the carbamate . The tert-butyl group could be introduced through various methods, such as the reaction with tert-butyl alcohol under suitable conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbamate core . The presence of the tert-butyl group could impart steric bulk, potentially influencing the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound could participate in various chemical reactions typical of carbamates, such as hydrolysis . The presence of the hydroxy groups could also allow for reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For example, the carbamate group could contribute to hydrogen bonding, influencing solubility and boiling/melting points .Aplicaciones Científicas De Investigación
Biomass Processing
Compounds similar to Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate have been used in biomass processing to separate cellulose from biomass material, which is a crucial step in biofuel production .
Chelating Agents
Derivatives of similar compounds have been utilized as chelating agents in various industrial processes, including water treatment and metal extraction .
Hydrogel Fabrication
Hydrogels with high transparency and excellent mechanical properties have been fabricated using related compounds through free radical polymerization processes .
Proteomics Research
This compound is available for purchase for proteomics research applications, which suggests its use in the study of proteins and their functions .
Pharmaceutical Testing
It is also sold for pharmaceutical testing, indicating its potential use as a reference standard in drug development and quality control .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-[(2-hydroxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(8-9-16)10-11-6-4-5-7-12(11)17/h4-7,16-17H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFJQVJUCSKTGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

